REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]=[CH:4][N:5]=[C:6]=[S:7].S(Cl)([Cl:11])(=O)=O>ClCCCl>[ClH:1].[Cl:11][C:6]1[S:7][C:3]([CH2:2][Cl:1])=[CH:4][N:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
ClCC=CN=C=S
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to -15° C.
|
Type
|
CUSTOM
|
Details
|
the product, a pale yellow solid, was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1SC(=CN1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 61.6% | |
YIELD: CALCULATEDPERCENTYIELD | 110.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |